molecular formula C46H53Cl3N10S2 B12742912 10-(2-(1-Piperidinyl)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone sesquihydrochloride CAS No. 92928-64-8

10-(2-(1-Piperidinyl)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone sesquihydrochloride

Cat. No.: B12742912
CAS No.: 92928-64-8
M. Wt: 916.5 g/mol
InChI Key: PCGWMEWVMMCOAF-UHFFFAOYSA-N
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Description

10-(2-(1-Piperidinyl)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone sesquihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acridinone core, a piperidinyl group, and a thiazolylhydrazone moiety.

Properties

CAS No.

92928-64-8

Molecular Formula

C46H53Cl3N10S2

Molecular Weight

916.5 g/mol

IUPAC Name

N-[[10-(2-piperidin-1-ylethyl)acridin-9-ylidene]amino]-1,3-thiazol-2-amine;trihydrochloride

InChI

InChI=1S/2C23H25N5S.3ClH/c2*1-6-13-27(14-7-1)15-16-28-20-10-4-2-8-18(20)22(19-9-3-5-11-21(19)28)25-26-23-24-12-17-29-23;;;/h2*2-5,8-12,17H,1,6-7,13-16H2,(H,24,26);3*1H

InChI Key

PCGWMEWVMMCOAF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCN2C3=CC=CC=C3C(=NNC4=NC=CS4)C5=CC=CC=C52.C1CCN(CC1)CCN2C3=CC=CC=C3C(=NNC4=NC=CS4)C5=CC=CC=C52.Cl.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2-(1-Piperidinyl)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone sesquihydrochloride typically involves multiple steps:

    Formation of the Acridinone Core: The acridinone core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes.

    Introduction of the Piperidinyl Group: The piperidinyl group is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the acridinone core.

    Formation of the Thiazolylhydrazone Moiety: The thiazolylhydrazone moiety is formed by reacting thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization to form the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and thiazolylhydrazone moieties.

    Reduction: Reduction reactions can occur at the acridinone core, leading to the formation of dihydroacridinone derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can take place at various positions on the acridinone core and the piperidinyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

    Oxidation Products: Oxidized derivatives of the piperidinyl and thiazolylhydrazone moieties.

    Reduction Products: Dihydroacridinone derivatives.

    Substitution Products: Substituted acridinone and piperidinyl derivatives.

Scientific Research Applications

10-(2-(1-Piperidinyl)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone sesquihydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its acridinone core.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 10-(2-(1-Piperidinyl)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone sesquihydrochloride involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with DNA, enzymes, and receptors due to its unique structure.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-(3-hydroxy-1-piperidinyl)-1-(2-thiazolyl)
  • Ethanone, 2-[2-(hydroxymethyl)-1-piperidinyl]-1-(2-thiazolyl)
  • Ethanone, 2-(3-amino-1-piperidinyl)-1-(2-thiazolyl)-, hydrochloride

Uniqueness

10-(2-(1-Piperidinyl)ethyl)-9(10H)-acridinone 2-thiazolylhydrazone sesquihydrochloride stands out due to its combination of an acridinone core, a piperidinyl group, and a thiazolylhydrazone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.

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